molecular formula C17H14ClN3O2 B11977699 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide

Cat. No.: B11977699
M. Wt: 327.8 g/mol
InChI Key: MLUMWZJTSCYSJX-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Acetamide Formation: The final step involves the acylation of the quinazolinone core with 2-methylphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

    Medicine: The compound may have therapeutic potential for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Quinazolinone derivatives are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine atom at the 6-position.

    2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide: Contains a bromine atom instead of chlorine.

    2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide is unique due to the presence of both the chlorine atom at the 6-position and the 2-methylphenylacetamide moiety. These structural features may contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-4-2-3-5-14(11)20-16(22)9-21-10-19-15-7-6-12(18)8-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

MLUMWZJTSCYSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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